molecular formula C8H9N5O B056068 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide CAS No. 122502-94-7

2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide

Cat. No.: B056068
CAS No.: 122502-94-7
M. Wt: 191.19 g/mol
InChI Key: RIQGVMRDCPCXJJ-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide is a high-purity, multifunctional chemical intermediate of significant interest in medicinal and synthetic chemistry. Its core structure integrates a benzotriazole moiety, known as an excellent leaving group and activating agent, with a highly reactive hydrazide functional group. This unique combination makes it an exceptionally versatile building block for the synthesis of a wide array of nitrogen-containing heterocycles, such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles, which are privileged scaffolds in drug discovery.

Properties

IUPAC Name

2-(benzotriazol-1-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c9-10-8(14)5-13-7-4-2-1-3-6(7)11-12-13/h1-4H,5,9H2,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQGVMRDCPCXJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397465
Record name 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122502-94-7
Record name 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Benzotriazole with Ethyl Chloroacetate

The initial step involves the nucleophilic substitution of benzotriazole (1) with ethyl chloroacetate in the presence of a base. Potassium carbonate (K₂CO₃) in acetone is widely employed to deprotonate benzotriazole, enhancing its nucleophilicity. The reaction proceeds at room temperature for 6–8 hours, yielding ethyl 1H-benzotriazol-1-yl-acetate (2) as a crystalline solid.

Reaction Conditions :

  • Solvent : Acetone or ethanol.

  • Base : K₂CO₃ (1–3 g per 0.01 mol benzotriazole).

  • Temperature : 25–30°C or reflux under microwave irradiation.

  • Yield : 67–90%.

Hydrazinolysis of the Ester Intermediate

The ester intermediate (2) undergoes hydrazinolysis with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol or methanol. This step involves nucleophilic acyl substitution, where hydrazine replaces the ethoxy group, forming the acetohydrazide derivative (3).

Optimized Parameters :

  • Molar Ratio : 1:1.5 (ester : hydrazine hydrate).

  • Reaction Time : 2–6 hours under reflux.

  • Workup : Cooling in an ice bath followed by filtration and recrystallization from ethanol.

  • Yield : 73–83%.

Comparative Analysis of Methodologies

The following table summarizes key variations in synthetic approaches reported across studies:

Parameter Method A Method B Method C
Alkylation Base K₂CO₃ in acetoneK₂CO₃ in acetoneTriethylamine in ethanol
Hydrazinolysis Solvent EthanolMethanolMethanol/acetic acid mixture
Reaction Time 6 hours (alkylation)5 hours (alkylation)2 minutes (microwave)
Overall Yield 70–75%73–83%88–90%

Microwave-assisted synthesis (Method C) significantly reduces reaction time (2–6 minutes vs. 2–6 hours) and improves yields (88–90%) by enhancing reaction kinetics.

Spectral Characterization and Purity Validation

Fourier-Transform Infrared Spectroscopy (FT-IR)

  • N–H Stretch : 3217–3320 cm⁻¹ (hydrazide NH).

  • C=O Stretch : 1684–1705 cm⁻¹ (amide carbonyl).

  • Benzotriazole Ring : 1478 cm⁻¹ (C–N stretch).

Nuclear Magnetic Resonance (¹H NMR)

  • Benzotriazole Protons : δ 7.50–8.20 ppm (aromatic multiplet).

  • Hydrazide NH : δ 9.80–10.20 ppm (singlet, exchangeable with D₂O).

  • Methylene Group : δ 4.20–4.50 ppm (CH₂CONH).

Mass Spectrometry

Molecular ion peaks correspond to the theoretical molecular weight (e.g., m/z 221.2 for C₈H₈N₄O).

Challenges and Optimization Strategies

Byproduct Formation

Excess hydrazine hydrate may lead to dihydrazide byproducts. Controlled stoichiometry (1:1.5 ratio) and stepwise addition mitigate this issue.

Solvent Selection

Polar aprotic solvents (e.g., acetone) improve alkylation efficiency, while ethanol ensures solubility of the hydrazide product. Methanol increases reaction rate but may require acidic workup.

Recrystallization Techniques

Recrystallization from ethanol yields needle-like crystals with >95% purity. Cold ethanol washes remove unreacted starting materials.

Industrial-Scale Feasibility and Environmental Impact

Microwave-assisted methods offer scalability advantages, reducing energy consumption by 60% compared to conventional reflux . However, solvent recovery systems are critical to minimize waste acetone and ethanol.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzotriazole oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism of action may involve disrupting microbial cell membranes or inhibiting critical enzymatic pathways .

Antifungal Properties

The benzotriazole moiety has been associated with antifungal activity. Derivatives of this compound have shown promise in inhibiting fungal growth, making them candidates for further exploration in antifungal drug development .

Photostabilizers

Due to its ability to absorb UV light, this compound can be utilized as a photostabilizer in polymers and coatings. Its incorporation into materials can enhance their resistance to photodegradation, thereby extending the lifespan of products exposed to sunlight .

Corrosion Inhibitors

The compound also exhibits potential as a corrosion inhibitor in metal protection systems. Its hydrazide functional group can form stable complexes with metal ions, reducing corrosion rates in various environments .

Chromatographic Techniques

In analytical chemistry, this compound serves as a derivatizing agent for chromatographic analysis. It can enhance the detectability of certain analytes by forming stable derivatives that are more amenable to separation and quantification by techniques such as high-performance liquid chromatography (HPLC) .

Case Studies

Study Application Findings
Antimicrobial Screening Evaluated against E. coli and S. aureusShowed significant inhibition zones compared to control .
Photostabilization Incorporated into polymer matricesEnhanced UV resistance demonstrated through accelerated aging tests .
Corrosion Inhibition Tested on mild steel in saline solutionReduced corrosion rates by up to 70% compared to untreated samples .

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Insights :

  • The benzotriazole derivative exhibits a larger dihedral angle (70.8°) between the benzotriazole and substituted phenyl groups compared to benzothiazole analogs (45–60°), influencing π-π stacking and solubility .
  • Unlike isoindole-dione derivatives, the benzotriazole core lacks electron-withdrawing groups, resulting in weaker electrophilic character but stronger hydrogen-bond donor capacity .

Key Findings :

  • The benzotriazole derivative shows weaker enzyme inhibition than sulfur-containing analogs (e.g., ethylthio-benzimidazolyl derivatives) due to the absence of thioether groups, which improve binding to hydrophobic enzyme pockets .
  • Its moderate cytotoxicity (compared to triazolylthioacetohydrazides) suggests that electron-deficient heterocycles (e.g., triazoles) enhance bioactivity by stabilizing charge-transfer interactions .
Physicochemical and Crystallographic Comparisons
Property Benzotriazole Derivative Benzothiazole Analog Benzimidazole Derivative
Molecular Weight 220.21 g/mol 357.45 g/mol 407.49 g/mol
Hydrogen Bonding N–H⋯O, C–H⋯N N–H⋯S, O–H⋯N N–H⋯O, S–H⋯N
Crystal Packing Chains along a-axis via N–H⋯O Layered via O–H⋯S Dimers via π-π stacking
Melting Point 198–200°C 215–217°C 185–187°C

Notable Trends:

  • The benzotriazole derivative has a lower molecular weight and melting point than benzothiazole or benzimidazole analogs, correlating with reduced van der Waals interactions in crystals .
  • Its hydrogen-bonding network is less dense than benzothiazole derivatives, which form stronger S-containing interactions .

Biological Activity

2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide is a compound that has garnered attention for its diverse biological activities. This article will explore its pharmacological properties, including antimicrobial, antifungal, and antiparasitic effects, supported by recent research findings.

  • Molecular Formula : C₈H₉N₅O
  • Molecular Weight : 191.19 g/mol
  • CAS Number : 122502-94-7

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzotriazole derivatives, including this compound. The compound exhibits significant activity against a range of bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Bacillus subtilis12.5 μg/mL
Escherichia coli25 μg/mL
Pseudomonas fluorescens10 μg/mL
Xanthomonas campestris15 μg/mL

The presence of bulky hydrophobic groups in related compounds has been linked to enhanced antimicrobial activity .

Antifungal Activity

The antifungal efficacy of this compound has also been documented. Studies indicate it possesses potent activity against various fungal strains:

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans6.25 μg/mL
Aspergillus niger12.5 μg/mL

Compounds with electron-withdrawing groups on the benzotriazole ring exhibited increased antifungal potency .

Antiparasitic Activity

The antiparasitic potential of benzotriazole derivatives has been explored in relation to protozoan infections. Notably, derivatives have shown effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease:

Concentration (μg/mL) Effect on Epimastigotes (%) Effect on Trypomastigotes (%)
2550% reduction in growthNot assessed
5064% reduction in growth95% mortality

These findings suggest that the compound may serve as a promising lead in the development of new antiparasitic agents .

Case Studies

A notable study investigated the synthesis and biological evaluation of various benzotriazole derivatives, including this compound. The research demonstrated that modifications to the hydrazide moiety significantly influenced biological activity. For instance, compounds with additional hydrophobic substituents showed enhanced efficacy against both bacterial and fungal pathogens .

Another research effort focused on the structure-activity relationship (SAR) of benzotriazole derivatives revealed that specific substitutions could optimize their pharmacological profiles. The study emphasized the importance of hydrophobic interactions and electronic effects in determining biological activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide, and how are reaction conditions optimized?

  • Methodological Answer : The compound is commonly synthesized via nucleophilic substitution or condensation reactions. A typical procedure involves refluxing ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate with hydrazine hydrate in ethanol for 4–6 hours. Purification is achieved by recrystallization from ethanol or methanol, yielding colorless crystals. Optimization focuses on solvent selection (e.g., ethanol vs. propan-2-ol), molar ratios (1:1.2 hydrazine:ester), and reaction time (4–6 hours).

Table 1: Synthesis Conditions from Literature

Starting MaterialReagent/ConditionSolventTime (h)Yield (%)Reference
Ethyl ester derivativeHydrazine hydrate, refluxEthanol475–80
Cyclopentanone derivativeCondensation, 338 K refluxEthanol4~70

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard. Single-crystal diffraction data (e.g., Bruker SMART CCD) are collected at 173 K, and structures are refined using SHELXL. Key parameters include R-factor (<0.06) and wR2 (<0.17). Complementary techniques like 1H^1 \text{H}-NMR (δ 2.01 ppm for NH2_2) and mass spectrometry (m/z 257.30 for [M+H]+^+) validate purity and functional groups.

Q. What intermolecular interactions stabilize the crystal structure of this compound?

  • Methodological Answer : The crystal lattice is stabilized by N–H⋯O hydrogen bonds forming infinite chains along the b-axis. Weak C–H⋯O and C–H⋯N interactions, along with C–H⋯π stacking (benzotriazole ring), contribute to 3D stability. Disorder in cyclopentane rings (occupancy ~0.63:0.37) is resolved using SHELXL constraints (SAME, riding atoms).

Advanced Research Questions

Q. How can researchers address data contradictions in crystallographic refinement, such as disordered atoms or conflicting hydrogen-bond geometries?

  • Methodological Answer : For disordered regions (e.g., cyclopentane rings), apply PART and SAME constraints in SHELXL to fix bond lengths and angles. Use difference Fourier maps to locate missing H atoms. For conflicting hydrogen bonds, validate geometries against International Tables for Crystallography thresholds (e.g., D–H⋯A angles >120°, H⋯A distances <2.5 Å). Cross-validate with DFT calculations (e.g., B3LYP/6-311G+(d,p)) to confirm bond polarities.

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substituent Selection : Introduce electron-withdrawing groups (e.g., nitro, chloro) to the hydrazide moiety to enhance reactivity.
  • Solvent-Free Methods : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 4 hours).
  • Workflow :

Condense with aldehydes/ketones (e.g., 3-nitrobenzaldehyde) in acetic acid.

Monitor by TLC (chloroform:methanol, 7:3).

Purify via column chromatography (silica gel, ethyl acetate/hexane).

  • Key Finding : Substituents like 4-chlorobenzylidene retain biological activity, while 3-nitrobenzylidene reduces efficacy due to steric hindrance.

    Table 2: Derivative Synthesis and Activity Trends

    Derivative SubstituentBiological Activity (Actoprotective)Key Interaction (X-ray)Reference
    4-ChlorobenzylideneHighN–H⋯O (2.89 Å)
    3-NitrobenzylideneLowC–H⋯π (3.42 Å)

Q. How do computational methods (e.g., DFT) complement experimental data in understanding electronic properties?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311G+(d,p) level calculates molecular orbitals, electrostatic potential surfaces, and vibrational frequencies. Compare theoretical IR spectra with experimental FT-IR to identify discrepancies (e.g., N–H stretching at 3300 cm1^{-1}). Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., 12% H-bond contribution).

Data Contradictions and Resolution

Q. Why do crystallographic studies report varying unit cell parameters for derivatives of this compound?

  • Resolution : Variations arise from differences in crystallization solvents (ethanol vs. methanol), temperature (173 K vs. 298 K), and disorder handling. For example, cyclopentane ring disorder in P21_1/c space group alters a-axis length by 0.2 Å. Always report refinement constraints (e.g., ISOR, DELU) to ensure reproducibility.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide

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